molecular formula C20H24N2O5 B2560186 3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide CAS No. 102457-93-2

3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide

Cat. No.: B2560186
CAS No.: 102457-93-2
M. Wt: 372.421
InChI Key: DYVGIAICMPGKHL-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is a synthetic organic compound that features a trimethoxyphenyl group and a morpholinylphenyl group connected through a benzamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amide Bond Formation: The acid chloride is then reacted with 4-(morpholin-4-yl)aniline in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The trimethoxyphenyl group can be oxidized under strong oxidative conditions.

    Reduction: The benzamide linkage can be reduced to the corresponding amine under reducing conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: The major product would be the corresponding amine.

    Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-24-17-12-14(13-18(25-2)19(17)26-3)20(23)21-15-4-6-16(7-5-15)22-8-10-27-11-9-22/h4-7,12-13H,8-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVGIAICMPGKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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